molecular formula C13H13N3O B2680083 2,4-diamino-N-phenylbenzamide CAS No. 53101-95-4; 77142-69-9

2,4-diamino-N-phenylbenzamide

Cat. No.: B2680083
CAS No.: 53101-95-4; 77142-69-9
M. Wt: 227.267
InChI Key: DLHWNBZHYWNPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-N-phenylbenzamide is a synthetic organic compound featuring a benzamide core substituted with phenyl and diamino functional groups. This specific arrangement of amine groups is often explored in medicinal chemistry and chemical biology for the development of novel bioactive molecules. Structurally related N-phenylbenzamide derivatives are frequently investigated as key scaffolds in the synthesis of kinase inhibitors and other targeted therapeutic agents . For instance, research into similar compounds has demonstrated potent anticancer activity against various human cancer cell lines, with mechanisms of action that can involve high-affinity binding to kinase proteins such as ABL1, as revealed through molecular docking and molecular dynamic simulation studies . The presence of multiple amino groups on the benzamide ring provides reactive sites for further chemical modification, making this compound a valuable and versatile building block for constructing more complex molecular libraries, such as those featuring imidazole rings . Researchers utilize this intermediate in the design and discovery of new chemical entities, particularly in oncology and signal transduction research. This product is intended for use in laboratory research and development activities only. It is not intended for use in humans, animals, or as a diagnostic agent. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diamino-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHWNBZHYWNPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

2,4-Diamino-N-phenylbenzamide has been investigated for its potential as an antitrypanosomal agent, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that derivatives of this compound can effectively disrupt kinetoplast DNA (kDNA) in parasites, leading to their death. The mechanism involves the displacement of High Mobility Group (HMG)-box proteins from their DNA binding sites, which is crucial for kDNA function .

Case Study: Antitrypanosomal Activity

A study demonstrated that a specific derivative of this compound exhibited 100% curative efficacy in a mouse model of first-stage human African trypanosomiasis. This compound was administered orally and showed no overt toxicity, indicating a favorable safety profile compared to existing treatments .

Inhibition of Protein Cross-Linking

The compound has been noted for its role in inhibiting nonenzymatic cross-linking of proteins, which is associated with aging and various pathologies such as diabetes and cardiovascular diseases. By preventing the formation of advanced glycosylation end products (AGEs), this compound could potentially mitigate conditions related to protein aging and improve the longevity of structural proteins like collagen and elastin .

Table 1: Therapeutic Implications

ConditionMechanism of ActionPotential Benefits
Diabetic kidney diseaseInhibition of AGEsReduced kidney damage
Cardiovascular diseasesPrevention of protein cross-linkingImproved vascular health
Skin agingMaintenance of collagen integrityReduced wrinkles and improved elasticity

Oral Health Applications

Another promising application involves the inhibition of nonenzymatic browning reactions in the oral cavity, which can lead to tooth discoloration. The administration of this compound could help prevent such discoloration by inhibiting the formation of AGEs in dental tissues .

Case Study: Dental Health

A clinical study indicated that topical formulations containing this compound could significantly reduce staining caused by dietary factors, thus promoting better oral health outcomes .

Synthesis and Analytical Chemistry

In addition to its biological applications, this compound is utilized in analytical chemistry for the synthesis of various derivatives that serve as intermediates in drug development. Its chemical properties allow for modifications that enhance pharmacological activity or selectivity against specific targets .

Table 2: Synthetic Applications

ApplicationDescription
Drug DevelopmentServes as an intermediate for synthesizing new therapeutics
Analytical ChemistryUsed in assays to measure biological activity

Chemical Reactions Analysis

Acetylation of Amine Groups

The primary amines undergo acetylation with acetic anhydride or acetyl chloride under mild conditions. This reaction is critical for protecting amines during multi-step syntheses.

Reaction Conditions :

  • Reagents : Acetic anhydride, pyridine (base catalyst)

  • Solvent : Methanol or dichloromethane

  • Temperature : 25–60°C

  • Time : 4–24 hours

Outcome :

  • Mono- or di-acetylated derivatives form, depending on stoichiometry.

  • Yield : 75–95% (di-acetylation) .

Example :

2,4-Diamino-N-phenylbenzamide+2Ac2Opyridine2,4-Diacetamido-N-phenylbenzamide+2AcOH\text{this compound} + 2 \, \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{2,4-Diacetamido-N-phenylbenzamide} + 2 \, \text{AcOH}

Alkylation Reactions

The amine groups react with alkyl halides (e.g., iodomethane) to produce N-alkylated derivatives.

Reaction Conditions :

  • Reagents : Alkyl halide, potassium carbonate (base)

  • Solvent : Acetonitrile or DMF

  • Temperature : 50–80°C

  • Time : 6–12 hours

Outcome :

  • Monoalkylation dominates under controlled conditions; dialkylation requires excess reagent.

  • Yield : 60–85% (monoalkylation) .

Example :

This compound+CH3IK2CO32-Methylamino-4-amino-N-phenylbenzamide+HI\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{2-Methylamino-4-amino-N-phenylbenzamide} + \text{HI}

Heterocycle Formation

The diamine participates in cyclocondensation reactions to form bioactive heterocycles like quinazolines or benzimidazoles.

Imidazoline Formation

Reaction Conditions :

  • Reagents : Thiourea derivatives, HgCl₂ (catalyst)

  • Solvent : Dry DMF

  • Temperature : 60°C

  • Time : 24–48 hours

Outcome :

  • Produces bis(imidazolidin-2-imine) derivatives.

  • Yield : 40–65% .

Salt Formation

Protonation of amines with acids enhances solubility for pharmacological applications.

Reaction Conditions :

  • Reagents : HCl, TFA, or H₂SO₄

  • Solvent : Dichloromethane or ethanol

  • Temperature : 0–25°C

Outcome :

  • Stable hydrochloride or trifluoroacetate salts.

  • Yield : >90% .

Nitro Group Reduction

Reaction Conditions :

  • Reagents : H₂/Pd-C or SnCl₂/HCl

  • Solvent : Ethanol

  • Temperature : 50°C

  • Time : 12–24 hours

Outcome :

  • Converts nitro precursors (e.g., 2,4-dinitro-N-phenylbenzamide) to the diamine.

  • Yield : 80–95% .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2,4-Diamino-N-phenylbenzamide 2-NH₂, 4-NH₂, N-phenyl ~243.28 High polarity, H-bond donor/acceptor; potential bioactive intermediate N/A (Target)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinedione, methylidene, N-phenyl ~338.37 Antidiabetic/anticancer activity (thiazolidinedione motif) [2]
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide 4-NH₂, 2-OCH₃, N-(4-amino-2-methoxyphenyl) 257.29 Enhanced solubility (methoxy); DNA-binding potential [12]
N-(2,4-Dimethylphenyl)-2-nitrobenzamide 2-NO₂, N-(2,4-dimethylphenyl) ~284.31 Lipophilic; pesticidal/antibacterial applications [14]
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) 4-(ethoxymethoxy), N-(2,3-dichlorophenyl) ~364.82 Herbicide (disrupts cell division) [8]
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Piperazine, nitro, pyridyl ~503.54 CNS targeting (dopamine/serotonin receptor modulation) [6]

Electronic and Solubility Profiles

  • Electron-Donating Groups: The amino groups in this compound increase electron density on the aromatic ring, enhancing solubility in polar solvents and acidic media (via protonation). This contrasts with nitro-substituted analogs (e.g., N-(2,4-dimethylphenyl)-2-nitrobenzamide ), where electron-withdrawing NO₂ groups reduce ring electron density, favoring reactivity in nucleophilic substitutions.
  • Methoxy vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-diamino-N-phenylbenzamide with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 2,4-diaminobenzoic acid with phenyl isocyanate under anhydrous conditions in dimethylformamide (DMF) at 60–80°C for 12–24 hours yields the target compound. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization in ethanol improves purity (>98%) .
  • Key Parameters :

ParameterCondition
Reaction SolventDMF
Temperature60–80°C
PurificationColumn chromatography, recrystallization

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H NMR (DMSO-d6) to identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 5.2–5.8 ppm).
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (amide C=O).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., amide N-H···O interactions) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Waste must be stored in sealed containers and disposed via certified hazardous waste services. Acute toxicity data (e.g., LD50) should be referenced from SDS sheets of structurally similar benzamides .

Advanced Research Questions

Q. How do conformational changes in this compound influence its biological activity?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to analyze rotatable bonds (e.g., amide linkage). Compare with X-ray crystallography data from analogs like 4-chloro-N-phenylbenzamide, where a 90–120° dihedral angle between the phenyl ring and amide plane optimizes hydrogen bonding to biological targets .
  • Critical Data :

Conformation ParameterActivity Correlation
Dihedral Angle (Phenyl/Amide)90–120° → Enhanced binding
Hydrogen BondingAmide N-H···O interactions → Target specificity

Q. How can contradictory literature data on the compound’s solubility be resolved?

  • Methodological Answer : Systematically test solubility in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or HPLC. For example, discrepancies in DMSO solubility may arise from residual synthesis byproducts; purify via preparative HPLC (C18 column, acetonitrile/water gradient) and re-evaluate .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Use density functional theory (DFT, B3LYP/6-31G*) to calculate electrostatic potential maps. Focus on electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack. Validate with experimental e.g., reaction with hydrazine to form hydrazide derivatives .

Q. How does the compound interact with enzyme targets like kinases or acetyltransferases?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to model binding to kinase ATP-binding pockets (PDB: 1ATP).

Enzyme Assays : Measure IC50 values via fluorescence polarization (e.g., for histone acetyltransferases).

  • Case Study : Analogous benzamides (e.g., imatinib derivatives) show inhibition at IC50 < 1 μM when the amide group participates in key hydrogen bonds .

Data Contradiction Analysis

Q. Why do studies report varying melting points for this compound?

  • Methodological Answer : Differences arise from polymorphic forms or impurities. Characterize batches via DSC (differential scanning calorimetry) and PXRD. For example, a pure monoclinic phase may melt at 210–212°C, while impurities lower the observed range to 195–200°C .

Experimental Design Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

Core Modifications : Introduce substituents at the 2,4-diamino positions (e.g., methyl, halogens).

Assay Selection : Test against cancer cell lines (e.g., MCF-7) using MTT assays.

Controls : Include unmodified benzamide and commercial kinase inhibitors (e.g., dasatinib).

  • Key Variables :
VariableImpact
Electron-Withdrawing Groups↑ Metabolic stability
Bulky Substituents↓ Solubility

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